"2-(Benzoyloxy)-2-methylpropanoic acid" properties and characteristics
"2-(Benzoyloxy)-2-methylpropanoic acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(Benzoyloxy)-2-methylpropanoic acid (CAS No: 58570-00-6). While experimental data for this specific molecule is not extensively available in public literature, this document consolidates existing information from chemical suppliers and databases, and draws logical inferences from the properties and reactivity of structurally similar compounds. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and organic synthesis, offering insights into its characteristics and potential utility.
Introduction
2-(Benzoyloxy)-2-methylpropanoic acid is a carboxylic acid derivative incorporating a benzoyloxy group attached to a quaternary carbon. Its structure, featuring both a stable ester linkage and a reactive carboxylic acid moiety, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening. The presence of the 2-methylpropanoic acid core is notable, as this motif is found in various biologically active molecules, including the fibrate class of drugs known to modulate lipid metabolism. This guide aims to provide a detailed account of the known properties and logical postulations regarding the synthesis, characteristics, and potential applications of this compound.
Chemical and Physical Properties
A summary of the known and computed properties of 2-(Benzoyloxy)-2-methylpropanoic acid is presented below. It is important to note that much of the available data is computed, and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| CAS Number | 58570-00-6 | PubChem[1] |
| IUPAC Name | 2-(benzoyloxy)-2-methylpropanoic acid | PubChem[1] |
| Synonyms | 2-benzoyloxy-2-methylpropionic acid | PubChem[1] |
| Physical Form | Solid, White to yellow powder or crystals | Sigma-Aldrich[2] |
| Purity | ≥97% or ≥98% | Sigma-Aldrich[2][3] |
| Storage Temperature | Room temperature | Sigma-Aldrich[3] |
| Computed Density | 1.213 g/cm³ | - |
| Computed XLogP3-AA | 2 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Computed Rotatable Bond Count | 4 | PubChem[1] |
| Computed Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid is not explicitly documented in the reviewed literature, a logical synthetic route can be postulated based on standard organic chemistry principles.
Postulated Synthetic Pathway
A plausible and efficient method for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid is the esterification of 2-hydroxyisobutyric acid with benzoyl chloride. This reaction, a standard method for creating benzoate esters, would likely proceed under basic conditions to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the hydroxyl group on the benzoyl chloride.
A generalized reaction scheme is as follows:
Caption: Postulated synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid.
Proposed Experimental Protocol
The following is a proposed, non-validated experimental protocol based on general organic synthesis knowledge. This protocol should be optimized and validated under appropriate laboratory safety conditions.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyisobutyric acid (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.
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Addition of Benzoyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not available, predicted NMR and IR spectral characteristics are provided as a guide for characterization.
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¹H NMR:
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Aromatic protons of the benzoyl group are expected to appear in the range of δ 7.4-8.1 ppm.
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The two methyl groups on the quaternary carbon would likely appear as a singlet around δ 1.6-1.8 ppm.
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The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
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¹³C NMR:
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The carbonyl carbon of the carboxylic acid is expected around δ 175-180 ppm.
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The ester carbonyl carbon should appear around δ 165-170 ppm.
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Aromatic carbons will be in the δ 128-135 ppm region.
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The quaternary carbon will likely be around δ 75-85 ppm.
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The methyl carbons are expected around δ 25-30 ppm.
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Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.
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A sharp C=O stretch from the ester carbonyl should appear around 1720-1740 cm⁻¹.
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A C=O stretch from the carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹.
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C-O stretching bands for the ester will be in the 1100-1300 cm⁻¹ region.
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Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry:
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The molecular ion peak [M]⁺ should be observed at m/z 208.
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Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, m/z 45), the benzoyl group (C₆H₅CO, m/z 105), and benzoic acid (C₆H₅COOH, m/z 122).
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Potential Applications and Biological Activity
While direct biological studies on 2-(Benzoyloxy)-2-methylpropanoic acid are scarce, its structural components suggest potential areas for investigation.
Anti-inflammatory Potential
Several studies have demonstrated the anti-inflammatory properties of compounds containing the benzoyloxy and benzoic acid moieties. For instance, derivatives of salicylic acid, which share structural similarities, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Research on other 2-(benzoyloxy)benzoic acid derivatives has shown potential in reducing inflammatory markers. This suggests that 2-(Benzoyloxy)-2-methylpropanoic acid could be a candidate for screening for anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.
